molecular formula C18H13N3OS B2599053 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 313366-23-3

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

Cat. No.: B2599053
CAS No.: 313366-23-3
M. Wt: 319.38
InChI Key: PHNHPGWMWZGKQC-UHFFFAOYSA-N
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Description

N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a synthetic organic compound featuring a benzamide core linked to a 4-(4-cyanophenyl)thiazole ring. This structure is part of a class of N-(thiazol-2-yl)-benzamide analogs that are of significant interest in medicinal chemistry and pharmacological research . The presence of the 4-cyanophenyl-thiazole moiety is a recurring motif in bioactive molecules, often associated with enhanced binding affinity and metabolic stability . Research Applications and Value While specific data on this exact compound is limited, research on its structural analogs suggests potential value in several scientific areas. Compounds within this chemical family have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists serve as valuable pharmacological tools for exploring ZAC's physiological functions, which are not yet fully elucidated. Furthermore, the 4-cyanophenyl-thiazole scaffold has demonstrated notable anticancer efficacy in scientific studies. Research indicates that derivatives containing this core structure can exhibit cytotoxic activity against various carcinoma cell lines, in some cases surpassing the potency of standard chemotherapeutic agents like cisplatin . The mechanism of action for such anticancer activity is often linked to the induction of caspase-dependent apoptosis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-12-4-2-3-5-15(12)17(22)21-18-20-16(11-23-18)14-8-6-13(10-19)7-9-14/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNHPGWMWZGKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with 2-methylbenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyanophenyl group can be reduced to an amine using hydrogenation or lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the cyanophenyl group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyanophenyl group can enhance binding affinity to certain proteins, while the benzamide moiety can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Thiazole Ring

a) 4-Aryl Thiazole Derivatives
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing the 4-cyanophenyl with a 4-methylphenyl group reduces electron-withdrawing effects, which correlates with a reported growth modulation activity of 129.23% (p < 0.05). The phenoxy group on the benzamide further enhances π-π stacking compared to 2-methyl substitution .
  • The 4-methylbenzamide group may reduce solubility compared to 2-methyl analogs .
b) Heterocyclic Thiazole Derivatives
  • N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)benzamide Derivatives ():
    Pyridinyl substituents (e.g., in compound 9) enable hydrogen bonding via the nitrogen lone pair. In SPR screens, such derivatives showed 25–50% inhibition of PfAtg8-PfAtg3 interactions, suggesting target-specific binding .

Modifications on the Benzamide Moiety

a) Phenoxy vs. Methyl Substitutions
  • N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing 2-methyl with 2-phenoxy increases molecular weight (397.45 vs.
  • N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (): The 3-phenoxy substitution shifts the electron density distribution, which may alter target selectivity. This compound was identified as an EHD4 inhibitor, demonstrating the impact of positional isomerism .
b) Formamide Derivatives
  • N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide (): Replacing benzamide with formamide reduces molecular weight (243.29 g/mol) and introduces an N-methyl group, which could improve metabolic stability but reduce target affinity due to decreased steric bulk .

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring and a benzamide structure, which are known to influence its biological activity. The compound has a molecular formula of C17H14N3OS and a molecular weight of approximately 305.35 g/mol. Its structure is characterized by the following key features:

  • Thiazole Ring : Provides potential for interaction with biological targets.
  • Cyanophenyl Substituent : May enhance lipophilicity and biological activity.
  • Benzamide Core : Commonly associated with various pharmacological effects.

Research indicates that compounds similar to this compound may act through multiple mechanisms:

  • Enzyme Inhibition : Compounds in this class have shown inhibition of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Potential antagonistic effects on specific receptors have been observed, suggesting utility in treating various diseases.
  • Antioxidant Activity : Some studies have indicated that thiazole derivatives possess antioxidant properties, which could contribute to their therapeutic effects.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition : Research has demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. This is often mediated through apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • In Vivo Studies : In a study involving animal models, administration of thiazole derivatives resulted in significant tumor reduction compared to control groups. These findings support the need for further investigation into the clinical applications of such compounds.
  • Structure-Activity Relationship (SAR) : A systematic study on related benzamide derivatives highlighted the importance of specific substituents on the thiazole ring in enhancing biological activity. Modifications at the 2-position of the benzamide significantly improved potency against cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF, monitored by TLC .
  • Amide coupling : Reaction of the thiazole intermediate with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), inert atmospheres to prevent oxidation, and temperature control (60–80°C for cyclization) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., cyanophenyl at C4 of thiazole, methylbenzamide at N2) .
  • HPLC : Purity assessment (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 362.1) .
  • X-ray crystallography : For unambiguous confirmation of 3D structure, though limited to crystalline derivatives .

Q. What preliminary biological screening assays are recommended to assess the compound’s potential as a therapeutic agent?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility and stability : Use shake-flask method in PBS (pH 7.4) and LC-MS to monitor degradation in simulated biological fluids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the thiazole ring of this compound?

  • Substituent variation : Synthesize analogs with halogen (Cl, F), methoxy, or nitro groups at the 4-cyanophenyl position to assess electronic effects .
  • Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine to study ring specificity .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR), focusing on hydrogen bonding with the cyanophenyl group .
  • Data correlation : Compare IC50_{50} values with computed LogP and polar surface area to model pharmacokinetic properties .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

  • Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Validate antiproliferative results with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent DMSO concentration >0.1%) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets such as kinases or DNA?

  • Kinase profiling : Use PamStation®12 to screen against a panel of 140 kinases, identifying off-target effects .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD_D) between the compound and purified EGFR kinase domain .
  • DNA intercalation assays : Ethidium bromide displacement monitored by fluorescence quenching .

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